molecular formula C6H10O2S2 B563780 4-Pentynyl Methanethiosulfonate CAS No. 1076199-31-9

4-Pentynyl Methanethiosulfonate

Cat. No.: B563780
CAS No.: 1076199-31-9
M. Wt: 178.264
InChI Key: WUPLOPYAUOHGCI-UHFFFAOYSA-N
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Description

4-Pentynyl Methanethiosulfonate is a biochemical reagent that serves as a critical tool in advanced research for the modification of biomolecules. Its core utility lies in its methanethiosulfonate functional group, which can react selectively with thiol groups to form mixed disulfides, a mechanism that is foundational in protein engineering and studies of protein structure and function. This disulfide-forming property is exploited in chemoenzymatic synthesis, where analogous compounds are used to create glycan derivatives and stable glycomimetics that are resistant to enzymatic hydrolysis . The terminal alkyne of the 4-pentynyl chain provides a highly versatile handle for further chemical diversification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bifunctionality—possessing both a disulfide-forming moiety and a click-compatible alkyne—makes this compound a valuable building block for constructing complex molecular probes. It enables researchers to site-specifically label proteins, immobilize biomolecules onto solid supports, or synthesize sophisticated chemical tools for decoding biological pathways and interactions. As such, it finds significant research value in fields ranging from chemical biology and glycobiology to drug discovery and diagnostic development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonylsulfanylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLOPYAUOHGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652667
Record name S-Pent-4-yn-1-yl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-31-9
Record name S-Pent-4-yn-1-yl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Reactivity of 4 Pentynyl Methanethiosulfonate

Synthetic Methodologies for 4-Pentynyl Methanethiosulfonate (B1239399) and Analogs

The synthesis of 4-pentynyl methanethiosulfonate (4-P-MTS) and its analogs relies on established principles of organic chemistry, primarily involving the formation of the methanethiosulfonate (MTS) functional group and the introduction of the pentynyl alkyne moiety. The following sections detail the general synthetic strategies applicable to this class of compounds.

General Synthetic Routes to Alkyl Methanethiosulfonates

The preparation of alkyl methanethiosulfonates can be approached through several synthetic routes, often starting from either alkyl alcohols or alkyl halides. A common and efficient method involves a two-step process from an alcohol. First, the alcohol is converted into a good leaving group, such as a mesylate or tosylate. For instance, an alkyl alcohol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to form the corresponding alkyl mesylate. google.comcommonorganicchemistry.com This reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) at reduced temperatures. commonorganicchemistry.commdma.ch The resulting mesylate is a versatile intermediate.

In the subsequent step, the alkyl mesylate can be converted to the desired alkyl methanethiosulfonate. This is achieved by nucleophilic substitution, where the mesylate group is displaced by a methanethiosulfonate anion. A suitable source for this anion is a salt like sodium methanethiosulfonate.

Alternatively, alkyl halides can serve as precursors to alkyl methanethiosulfonates. The reaction of an alkyl halide with sodium thiosulfate (B1220275) yields an S-alkylthiosulfate, also known as a Bunte salt. orgsyn.org Subsequent reaction of the Bunte salt can lead to the desired thiosulfonate.

A specific and convenient route for the preparation of S-methyl methanethiosulfonate (MMTS) itself involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride in acetonitrile. chemistrysteps.com This method is advantageous due to the use of inexpensive and readily available reagents and is suitable for large-scale production. chemistrysteps.com

Reaction Kinetics and Selectivity with Biological Nucleophiles

The utility of this compound as a bioconjugation reagent is largely dictated by the reactivity and selectivity of its methanethiosulfonate group towards biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.

Intrinsic Reactivity with Biologically Relevant Thiols and Sulfhydryl Groups

Methanethiosulfonate (MTS) reagents are known for their high reactivity and specificity towards sulfhydryl groups. nih.gov The reaction involves the nucleophilic attack of a thiolate anion on the sulfur atom of the MTS reagent, leading to the formation of a disulfide bond and the release of methanesulfinic acid. pnas.org This process is a rapid and specific method for the alkanethiolation of cysteine sulfhydryls under mild conditions. pnas.org

The intrinsic reactivity of MTS reagents with thiols is notably high, with reaction rates on the order of 105 M-1s-1. pnas.org In a comparative study of thiol-blocking electrophiles, methyl methanethiosulfonate (MMTS) was found to be more reactive than N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). nih.gov The pseudo-first-order rate constants for the reaction of these electrophiles with a protein sulfenic acid at pH 7.5 were determined, highlighting the superior reactivity of MMTS. nih.gov

Thiol-Blocking ElectrophilePseudo-First-Order Rate Constant (kobs, min-1) at pH 7.5
Methyl Methanethiosulfonate (MMTS)1.1 ± 0.3
N-Ethylmaleimide (NEM)0.07 ± 0.02
Iodoacetamide (IAM)0.030 ± 0.003

This table presents the pseudo-first-order rate constants for the reaction of different thiol-blocking electrophiles with a protein sulfenic acid, demonstrating the higher reactivity of MMTS. nih.gov

The reaction of MTS reagents with thiols is also reversible. The resulting disulfide bond can be cleaved by the addition of other thiol-containing reagents, such as dithiothreitol (B142953) (DTT). nih.gov

Influence of Chemical Environment on Reaction Rates and Specificity

The chemical environment plays a critical role in modulating the reaction rates and specificity of MTS reagents with biological thiols. A key factor is the pH of the reaction medium. The reactive species in the thiol-disulfide exchange reaction is the deprotonated thiolate anion (S-). researchgate.net Therefore, the rate of the reaction is dependent on the concentration of the thiolate, which is in turn governed by the pKa of the thiol and the pH of the solution according to the Henderson-Hasselbalch equation. For efficient reaction, the pH should be near or above the pKa of the target thiol to ensure a sufficient concentration of the nucleophilic thiolate.

The local environment of a cysteine residue within a protein can also significantly influence its reactivity. The pKa of a cysteine thiol can be substantially lowered by the surrounding protein microenvironment, leading to a higher population of the more reactive thiolate anion at physiological pH. researchgate.net Furthermore, the local electrostatic potential around a cysteine residue can affect the local concentration of charged MTS reagents and the protonation state of the cysteine, thereby altering the reaction rate.

Bioorthogonal Reactivity Profile of the Pentynyl Alkyne Group

The pentynyl alkyne moiety of this compound provides a bioorthogonal handle for further chemical modifications. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is a prime example of a bioorthogonal functional group because it is absent in most biological systems and exhibits unique reactivity.

The most prominent bioorthogonal reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. The CuAAC reaction is widely used for bioconjugation, including the labeling of proteins, nucleic acids, and glycans.

Another important bioorthogonal reaction for alkynes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst. Instead, it utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide. While this compound contains a terminal alkyne and not a strained cyclooctyne, it can be reacted with molecules that have been functionalized with a strained cyclooctyne via other means, or it can be used in the context of CuAAC which is more common for terminal alkynes.

The bioorthogonal nature of the pentynyl group allows for a two-step labeling strategy. First, the MTS group of this compound can be used to selectively label a cysteine-containing biomolecule. Then, the appended alkyne can be used for a subsequent bioorthogonal ligation with a molecule containing a complementary azide group, such as a fluorophore, a biotin (B1667282) tag, or another biomolecule. This dual reactivity makes this compound a valuable tool in chemical biology.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility under many conditions. organic-chemistry.orgbroadpharm.comthermofisher.com This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The terminal alkyne of this compound makes it a suitable substrate for CuAAC reactions.

The reaction is characterized by its high yields and mild reaction conditions, often proceeding at room temperature in various solvents, including aqueous media. glenresearch.combeilstein-journals.org The catalyst, Cu(I), can be introduced from various sources, such as copper(I) iodide or bromide. broadpharm.com More commonly, it is generated in situ from a copper(II) salt, like copper(II) sulfate (B86663), using a reducing agent such as sodium ascorbate. broadpharm.com To prevent the disproportionation and oxidation of the active Cu(I) catalyst, stabilizing ligands are often employed. A popular ligand for this purpose is tris(benzyltriazolylmethyl)amine (TBTA). nih.gov

The general mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The reaction is highly regioselective, yielding the 1,4-isomer exclusively. nih.gov

Table 1: Typical Reaction Conditions for CuAAC

ParameterCondition
Catalyst Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)
Solvent Various (e.g., DMSO/H₂O, THF, Triethylamine) nih.govresearchgate.net
Temperature Room Temperature to 100°C (microwave irradiation can reduce reaction time) researchgate.net
Reactants This compound, Azide-containing molecule

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Copper-Free Alternative

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction.

As this compound possesses a terminal, unstrained alkyne, it is not a suitable substrate for the traditional SPAAC reaction, which requires a strained cycloalkyne partner. However, it is important to understand the principles of SPAAC to appreciate the context of copper-free click chemistry.

In a typical SPAAC reaction, an azide-functionalized molecule would be reacted with a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). These reactions are bioorthogonal, meaning they can proceed within a biological environment without interfering with native biochemical processes.

Should this compound be used in a copper-free context, it would first need to be modified to incorporate a strained alkyne, or alternatively, the azide-containing reaction partner would need to be replaced with a different reactive group that can react with a terminal alkyne in a bioorthogonal manner.

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Substrate Terminal Alkynes (e.g., this compound)Strained Cycloalkynes (e.g., DBCO, BCN)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Can be cytotoxic due to copperGenerally considered more biocompatible
Reaction Rate Generally fastCan be slower than CuAAC, but newer strained alkynes have improved kinetics

Applications in Chemical Biology and Protein Science

Site-Specific Protein Modification and Labeling Strategies

The unique structure of 4-Pentynyl Methanethiosulfonate (B1239399) allows for a two-pronged approach to protein modification, enabling both primary covalent attachment and secondary functionalization.

The primary application of 4-Pentynyl Methanethiosulfonate stems from the high reactivity of its methanethiosulfonate group toward sulfhydryl (thiol) groups. ttuhsc.edu Cysteine is a relatively rare amino acid, but its thiol group is highly nucleophilic, especially in its deprotonated thiolate form, making it a prime target for specific covalent modification. ontosight.aifrontiersin.org MTS reagents are highly selective for these cysteinyl sulfhydryls, reacting rapidly under mild physiological conditions to form a stable disulfide bond. ttuhsc.edunih.gov This reaction, a stoichiometric alkanethiolation, is efficient and allows for the quantitative conversion of the cysteine sulfhydryl to a mixed disulfide. ttuhsc.edu

The process begins with the introduction of a cysteine residue at a specific position in a protein of interest via site-directed mutagenesis. ttuhsc.edu This engineered protein is then exposed to this compound. The MTS moiety reacts specifically with the introduced cysteine, covalently attaching the pentynyl group to the protein at a precise location. ontosight.aiucsd.edu This strategy is foundational for many protein labeling and structural studies, including those on complex membrane proteins like ion channels and G-protein-coupled receptors (GPCRs). researchgate.netresearchgate.net The specificity of this modification is crucial, often requiring the removal of native cysteine residues that are not essential for protein function to ensure the probe attaches only at the desired site. uni-konstanz.de

Reactive GroupTargetReaction TypePrimary Application
Methanethiosulfonate (MTS)Cysteine Sulfhydryl (-SH)Disulfide Bond FormationSite-specific covalent attachment to proteins. ttuhsc.eduontosight.ai
Terminal AlkyneAzide-modified MoleculeAzide-Alkyne Cycloaddition ("Click Chemistry")Secondary bioconjugation for tandem labeling. nih.govacs.org
Table 1.

The terminal alkyne of the pentynyl group serves as a bioorthogonal handle for a second, independent chemical reaction. uni-konstanz.de This feature enables tandem or two-step labeling strategies. After the initial covalent modification of a cysteine residue, the alkyne group is displayed on the protein surface, ready for further modification. This secondary reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.govacs.org

This approach involves introducing a molecule containing a complementary azide (B81097) group. The alkyne on the protein and the azide on the reporter molecule react with high specificity and efficiency to form a stable triazole linkage. nih.gov This allows researchers to attach a wide variety of secondary probes, such as:

Fluorophores for fluorescence microscopy and FRET studies. nih.gov

Biotin (B1667282) for affinity purification and detection. sinobiological.com

Spin labels for electron paramagnetic resonance (EPR) spectroscopy. acs.org

This two-step process offers significant flexibility. It separates the protein modification step from the introduction of the final functional tag, which can be advantageous if the tag is large or could interfere with the initial labeling reaction. nih.gov

StepActionReagentsOutcome
1. Primary LabelingCovalent modification of an engineered cysteine residue.Target Protein (with Cys), this compoundProtein is covalently labeled with a pentynyl alkyne group at a specific site. ttuhsc.edu
2. Secondary Bioconjugation"Click" reaction with the alkyne handle.Alkyne-labeled Protein, Azide-tagged Reporter (e.g., Azido-fluorophore), Copper(I) CatalystA functional reporter group is attached to the protein via a stable triazole linkage. nih.gov
Table 2.

Probing Protein Structure, Dynamics, and Accessibility

Beyond simply labeling proteins, this compound is a powerful probe for investigating the structural environment and dynamic behavior of proteins, particularly those embedded in cell membranes.

The Substituted-Cysteine Accessibility Method (SCAM) is a cornerstone biochemical technique used to map the solvent-accessible surfaces of proteins. ontosight.ainih.gov It is especially valuable for studying the structure of membrane proteins like ion channels and transporters, which are often difficult to analyze using traditional methods like X-ray crystallography. ontosight.aiucsd.edu The method involves systematically replacing residues with cysteine, one at a time, and then testing the accessibility of each new cysteine to a membrane-impermeant, sulfhydryl-specific reagent. researchgate.net

As an MTS reagent, this compound can be used in SCAM to determine whether a specific residue is exposed to the aqueous environment. ontosight.aiucsd.edu If an engineered cysteine residue is located in a water-accessible region, such as the lining of an ion channel pore or an extracellular loop, it will react with the MTS probe. ucsd.eduresearchgate.net This reaction leads to a covalent modification that can be detected, often by a change in the protein's function (e.g., altered ion flow through a channel), which is measured using electrophysiological techniques. nih.gov By testing a series of cysteine mutants along a protein sequence, researchers can identify which residues line a channel or crevice and infer the protein's topology. ontosight.ainih.gov

Proteins are not static entities; they undergo conformational changes to perform their functions. nih.gov SCAM can be extended to probe these dynamic changes. The accessibility of a cysteine residue to this compound can differ depending on the protein's functional state. ttuhsc.edu For example, a cysteine located in a binding pocket might be inaccessible to the reagent in the absence of a ligand but become exposed upon ligand binding, or vice versa. nih.gov

By measuring the rate of modification by the MTS reagent in different states (e.g., open vs. closed channel, apo vs. ligand-bound receptor), researchers can identify regions of the protein that move during its functional cycle. nih.govnih.gov This approach provides valuable insights into the mechanisms of protein function, such as ion channel gating or receptor activation. nih.gov If a ligand protects a cysteine from modification, it suggests the residue is at or near the binding site. nih.gov

Functional Perturbation and Enzyme Activity Modulation

The covalent attachment of the this compound moiety to a cysteine residue can directly perturb or modulate the function of a protein or enzyme. nih.gov This modification can induce a range of effects depending on the location of the targeted cysteine:

Inhibition: If the cysteine is located within an enzyme's active site or a channel's pore, the bulky adduct can sterically block substrate binding or ion passage, thereby inhibiting activity. frontiersin.org

Allosteric Modulation: Modification of a cysteine at a site remote from the active center can trigger conformational changes that are transmitted through the protein structure, leading to either an increase or decrease in activity. ttuhsc.eduru.nl

Disruption of Interactions: The modification can interfere with protein-protein interactions or prevent the formation of native disulfide bonds that are critical for structural integrity and function.

This "structure-function perturbation" strategy is a powerful way to probe the roles of specific residues in protein mechanisms. nih.govnih.gov By modifying a site and observing the functional consequences, researchers can map the pathways of communication within a protein and identify residues critical for its regulation and catalytic activity. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Modified Biomolecules

Mass Spectrometry-Based Characterization of 4-Pentynyl Methanethiosulfonate (B1239399) Adducts

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of protein modifications, offering high accuracy and the ability to pinpoint modification sites. uab.educreative-proteomics.com It can be applied at both the intact protein level and the peptide level.

Analysis of the intact protein by mass spectrometry provides a global overview of the modification. creative-proteomics.com When 4-Pentynyl Methanethiosulfonate reacts with a cysteine residue, it forms a disulfide bond, adding a 4-pentynylthio moiety. This results in a specific mass increase for each modification event. The expected mass addition is approximately 99.17 Da.

By comparing the measured molecular weight of the modified protein to its unmodified form, the number of incorporated 4-pentynyl groups—or the degree of modification—can be determined. Electrospray ionization (ESI) MS is particularly well-suited for this type of analysis of liquid samples. raybiotech.com A heterogeneous sample containing a mixture of unmodified protein, singly modified protein, doubly modified protein, and so on, will appear as a series of peaks in the deconvoluted mass spectrum, each separated by the mass of the 4-pentynylthio adduct.

Table 1: Example of Intact Mass Analysis Data for a Hypothetical 15 kDa Protein Modified with this compound.
SpeciesNumber of ModificationsTheoretical Mass (Da)Observed Mass (Da)
Unmodified Protein015000.0015000.12
Singly Modified115099.1715099.25
Doubly Modified215198.3415198.41

To identify the exact location of the modification within the protein's primary structure, a bottom-up proteomics strategy known as peptide mapping is employed. creative-proteomics.comquality-assistance.com This process involves several key steps:

The modified protein is enzymatically digested into smaller peptides using a protease such as trypsin. quality-assistance.com

The resulting peptide mixture is separated using liquid chromatography (LC), typically reversed-phase HPLC.

The separated peptides are analyzed by tandem mass spectrometry (MS/MS). raybiotech.com

Peptides containing a modified cysteine will exhibit a mass shift of +99.17 Da. The mass spectrometer can be programmed to select these modified peptides for fragmentation (MS/MS). Analysis of the fragmentation pattern allows for the definitive assignment of the modification to a specific cysteine residue within the peptide's sequence. nih.gov

Table 2: Peptide Mapping Data for Locating a 4-PyMTS Modification.
Peptide SequenceModification SiteTheoretical Mass (Monoisotopic)Observed Mass (Monoisotopic)Mass Shift (Da)
SALEQCTTVKUnmodified1078.511078.510.00
SALEQCTTVKCys-51177.551177.55+99.04
Indicates the cysteine residue modified with the 4-pentynylthio group.

Chromatographic and Electrophoretic Techniques for Product Analysis

Chromatographic and electrophoretic methods are crucial for assessing the purity of the modified biomolecule and characterizing its heterogeneity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating the components of a reaction mixture, making it ideal for assessing the success of a conjugation reaction. lcms.cz For protein analysis, reversed-phase HPLC (RP-HPLC) is commonly used. In RP-HPLC, separation is based on the hydrophobicity of the analytes. cellmosaic.com

Table 3: Illustrative RP-HPLC Data for Assessing Conjugation Efficiency.
Peak IdentityRetention Time (min)Peak Area (%)Purity Assessment
Unmodified Protein15.28.5Reactant
Modified Protein (1 Adduct)17.890.1Desired Product
Other Impurities-1.4Impurity

Capillary electrophoresis (CE) offers high-resolution separation and is an excellent tool for analyzing the heterogeneity of modified proteins. nih.govnih.gov Capillary Gel Electrophoresis (CGE), often performed with sodium dodecyl sulfate (B86663) (CE-SDS), separates proteins based on their molecular size. chromatographyonline.com This technique can resolve protein species that differ by only one or a few 4-PyMTS adducts, providing a clear profile of the product's composition. sciex.com

Spectroscopic Interrogation of Modified Biological Systems

The primary advantage of modifying a biomolecule with this compound is the introduction of a terminal alkyne. This alkyne functions as a bioorthogonal chemical handle, meaning it is inert to most biological functional groups but can undergo highly specific "click chemistry" reactions. uni-konstanz.de This capability allows for the attachment of a wide array of spectroscopic probes for further study.

The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which links the alkyne-modified protein to an azide-containing probe. acs.org Probes that can be attached include:

Fluorophores: For visualization in cells using fluorescence microscopy or for structural and dynamic studies using techniques like Förster Resonance Energy Transfer (FRET).

Spin Labels: For studying protein structure, dynamics, and conformational changes using Electron Paramagnetic Resonance (EPR) spectroscopy. uni-konstanz.deresearchgate.net

Biotin (B1667282): For affinity purification or detection using streptavidin-based assays.

This two-step labeling strategy—cysteine modification followed by click chemistry—provides a powerful and versatile platform for the spectroscopic investigation of biological systems both in vitro and, in some cases, inside living cells. researchgate.net The ability to specifically attach a desired probe to a protein of interest opens the door to a vast range of advanced biophysical experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin-Labeled Methanethiosulfonate Analogs for Conformational Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful biophysical technique for obtaining structural and dynamic information about proteins and other biomolecules in solution. unizar.esmdpi.com This method is not limited by the size of the protein and can be applied to study systems under physiologically relevant conditions. unizar.eslongdom.org The core principle of SDSL involves introducing a paramagnetic probe, or spin label, at a specific site within the biomolecule. unizar.es The most commonly used spin labels are nitroxides, which are stable free radicals. acs.org

The methanethiosulfonate (MTS) functional group is widely employed for its high reactivity and specificity towards the sulfhydryl group of cysteine residues. unizar.esnih.govresearchgate.net This allows for the targeted introduction of a spin label at a desired position within a protein's sequence, often after site-directed mutagenesis to introduce a unique cysteine at the location of interest. unizar.esacs.org The resulting disulfide bond between the MTS reagent and the cysteine residue tethers the spin label to the protein backbone. unizar.es The most prevalent MTS-based spin label is (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (MTSSL). unizar.esmdpi.com

The EPR spectrum of the attached spin label is highly sensitive to its local environment, providing a wealth of information. mdpi.com Analysis of the spectral line shape reveals details about the mobility of the spin label, which in turn reflects the local dynamics and conformational flexibility of the protein backbone at that site. unizar.eslongdom.orgnih.gov Changes in the EPR spectrum can signal conformational changes in the protein induced by ligand binding, protein-protein interactions, or changes in the cellular environment. mdpi.com

Furthermore, by introducing two spin labels at different sites within a biomolecule, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron-Double Resonance (PELDOR) can be used to measure the distance between the two paramagnetic centers. mdpi.comnih.govnih.gov These distance measurements, typically in the range of 1.5 to 8.0 nm, provide crucial constraints for determining the secondary, tertiary, and quaternary structures of proteins and their complexes. longdom.orgnih.gov

The versatility of the MTS chemistry allows for the development of various analogs to probe different aspects of protein structure and function. While this compound itself is not a spin label, its alkyne group provides a handle for further "click" chemistry modification. This allows for the introduction of a spin label after the initial cysteine modification, a strategy known as bioorthogonal spin labeling. uni-konstanz.deresearchgate.net This approach can be advantageous in complex biological systems or for creating novel spin-labeled probes.

TechniqueInformation ObtainedKey AdvantagesRelevant Analogs
Continuous Wave (CW)-EPR Spin label mobility, solvent accessibility, local polarity, backbone dynamics. longdom.orgHigh sensitivity, provides site-specific dynamic information. mdpi.comlongdom.orgMTSSL, Maleimide-proxyl (MSL) acs.orgnih.gov
Double Electron-Electron Resonance (DEER)/PELDOR Inter-spin distances (1.5-8.0 nm), conformational ensembles, quaternary structure. longdom.orgnih.govnih.govProvides long-range distance constraints, can characterize conformational heterogeneity. nih.govMTSSL, Gd(III) and trityl labels mdpi.com
Bioorthogonal Spin Labeling Site-specific labeling in complex environments, introduction of novel spin probes. uni-konstanz.deresearchgate.netAllows for two-step labeling strategies, can reduce background signals in cellular studies. uni-konstanz.deresearchgate.netMTS analogs with "click" chemistry handles (e.g., alkynes, azides) uni-konstanz.de

Fluorescence-Based Detection and Characterization of Modified Proteins (e.g., FRET, Environment-Dependent Fluorescence)

Fluorescence spectroscopy offers a highly sensitive and versatile toolkit for studying biomolecules. The introduction of fluorescent probes at specific sites allows for the real-time monitoring of molecular interactions, conformational changes, and the local environment of a protein. This compound serves as a key reagent in this context, enabling the site-specific attachment of fluorescent dyes to proteins via its reaction with cysteine residues. The terminal alkyne group of the attached pentynyl moiety then becomes available for bioorthogonal "click" chemistry reactions, allowing for the covalent attachment of a wide variety of azide-containing fluorophores.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govmdpi.com The efficiency of energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for studying protein conformational changes and protein-protein interactions. nih.gov

In a typical FRET experiment involving a protein modified with 4-pentynyl MTS, a donor fluorophore would be attached at one site and an acceptor fluorophore at another. A change in the protein's conformation that alters the distance between these two sites will result in a measurable change in FRET efficiency. nih.gov This can be detected as a change in the fluorescence intensity or lifetime of the donor or acceptor. Quantitative FRET (qFRET) methods have been developed to determine the affinity of protein-protein interactions. nih.gov

Environment-Dependent Fluorescence

The fluorescence properties of certain dyes, known as solvatochromic or environment-sensitive dyes, are highly dependent on the polarity of their local environment. d-nb.info When such a dye is attached to a protein, its fluorescence emission spectrum, quantum yield, and lifetime can provide information about the hydrophobicity or hydrophilicity of the dye's immediate surroundings. d-nb.info

For instance, a protein undergoing a conformational change that moves a fluorescently labeled residue from a solvent-exposed surface to a buried hydrophobic core will exhibit a significant change in the fluorescence signal. d-nb.info This can manifest as a blue shift in the emission maximum and an increase in fluorescence intensity. d-nb.info The 4-aminophthalimide (B160930) chromophore is an example of a small, environment-sensitive probe that can be incorporated into proteins. d-nb.info Similarly, proteins can be fused to Green Fluorescent Protein (GFP) or its variants, which can also report on the local environment, although their larger size can sometimes be a limitation. nih.govnih.gov The use of fluorescent proteins with varying pH sensitivities has also enabled the study of biological events in acidic environments like lysosomes. mdpi.com

TechniquePrincipleInformation GainedExample Application
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between a donor and acceptor fluorophore. nih.govInter- and intramolecular distances (1-10 nm), conformational changes, binding events. nih.govmdpi.comMeasuring the distance between two domains of a protein upon ligand binding.
Environment-Dependent Fluorescence Changes in fluorescence properties (spectrum, quantum yield, lifetime) based on local polarity. d-nb.infoLocal environment polarity, solvent accessibility, protein folding/unfolding. d-nb.infoMonitoring the insertion of a peptide into a lipid membrane.
Aggregation-Induced Emission (AIE) Dyes that are non-emissive in solution but become highly fluorescent upon aggregation. nih.govProtein aggregation, protein quantification. nih.govDetecting the formation of protein aggregates in neurodegenerative diseases.

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Methanethiosulfonate (B1239399) Reactivity

Quantum mechanical and Density Functional Theory (DFT) methods are powerful tools for dissecting the intricacies of chemical reactions at the electronic level. They are particularly useful for studying the reactivity of methanethiosulfonates.

Elucidating Reaction Pathways and Transition States in Thiol-Thiosulfonate Exchange

The reaction between a thiol and a thiosulfonate is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.gov DFT calculations have been employed to investigate the intrinsic reactivity of thiosulfonates, such as cyclic derivatives, with thiols. nih.gov These studies often use a truncated version of glutathione (B108866) (GSH) to make the computations more manageable while retaining accuracy. nih.gov The calculations reveal that the transition states for these reactions have a nearly linear S-S-S angle, typically ranging from 171.5 to 178.0°. nih.gov The distances between the interacting sulfur atoms indicate a slightly unsymmetrical transition state. nih.gov Such computational modeling helps in understanding how structural modifications can influence the dynamics of the thiol-thiosulfonate exchange. nih.gov

The mechanism involves the deprotonation of the thiol to a more reactive thiolate, which then acts as the nucleophile. nih.gov The reaction results in the formation of a mixed disulfide and a sulfinate leaving group. nih.gov Computational chemistry plays a vital role in mapping the potential energy surfaces of these reactions, which is essential for understanding their kinetic and thermodynamic properties. ufl.edu

Understanding Conformational Preferences and Rotational Barriers of Methanethiosulfonate Derivatives

The three-dimensional structure of methanethiosulfonate derivatives significantly influences their reactivity and biological activity. Like disulfides, thiosulfonates typically favor a gauche conformation, with a CSSC dihedral angle of approximately 80–90°. nih.gov This preference is attributed to hyperconjugative interactions, which stabilize this arrangement. nih.gov

DFT and other quantum chemical methods are used to study the conformational landscape of these molecules. unlp.edu.ar For instance, studies on methyl methanethiosulfonate (CH₃SO₂SCH₃) have shown that the gauche conformer is the most stable. acs.orgresearchgate.net The rotational barrier around the S-S bond can be calculated, providing insights into the molecule's flexibility. acs.org This information is critical for understanding how these molecules interact with their biological targets.

Molecular Dynamics (MD) Simulations of 4-Pentynyl Methanethiosulfonate in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of how molecules like this compound behave in complex biological systems, such as in the presence of proteins. nih.gov

Simulating Ligand-Protein Interactions and Accessibility of Cysteine Residues

MD simulations are invaluable for studying the interaction between methanethiosulfonate reagents and proteins. nih.gov These simulations can predict the accessibility of cysteine residues, which are the primary targets for these reagents. acs.orgacs.org The solvent-accessible surface area (SASA) of cysteine residues can be calculated from MD trajectories to determine which residues are most likely to react. acs.orgacs.org

For a reaction to occur, the cysteine residue must be accessible to the methanethiosulfonate. researchgate.net MD simulations can reveal how factors like protein conformation and the local environment affect this accessibility. acs.org This is particularly important for understanding the specificity of labeling and for designing new probes. researchgate.net

Predicting the Impact of Covalent Modification on Protein Dynamics and Stability

Covalent modification of a cysteine residue by a methanethiosulfonate can have a significant impact on the structure, dynamics, and function of a protein. nih.govoup.commdpi.complos.org MD simulations can be used to predict these effects. nih.govplos.org By comparing simulations of the unmodified and modified protein, researchers can identify changes in conformational flexibility, protein stability, and interactions with other molecules. nih.govplos.orgfrontiersin.org

These simulations require accurate force field parameters for the modified amino acid. plos.org The development of such parameters is an active area of research, enabling more reliable predictions of how post-translational modifications, including those introduced by reagents like this compound, alter protein behavior. plos.org

In Silico Design and Optimization of Novel Methanethiosulfonate Derivatives

Computational methods are increasingly being used to design and optimize new methanethiosulfonate derivatives with desired properties. acs.org This in silico approach can accelerate the discovery of new chemical probes and potential therapeutic agents. mdpi.comacs.orgmdpi.comresearchgate.net

The design process often involves creating a library of virtual compounds and then using computational tools to predict their properties, such as reactivity, selectivity, and binding affinity for a target protein. acs.org For example, docking studies can be used to predict how a series of methanethiosulfonate derivatives might bind to the active site of an enzyme.

By combining quantum mechanical calculations, molecular dynamics simulations, and other computational techniques, it is possible to rationally design novel methanethiosulfonate-based molecules with enhanced features for specific applications in chemical biology and drug discovery. acs.orgacs.org

Future Research Directions and Emerging Applications

Development of Next-Generation 4-Pentynyl Methanethiosulfonate (B1239399) Reagents with Enhanced Specificity and Reactivity

The future of PMTS and similar bioorthogonal tools lies in the creation of reagents with improved characteristics. Researchers are focused on enhancing the specificity and reactivity of these molecules to allow for more precise and efficient labeling of biomolecules within the complex and dynamic environment of a living cell. This includes designing derivatives of PMTS that may exhibit faster reaction kinetics, greater stability under physiological conditions, and reduced off-target reactions. The goal is to develop a toolkit of bioorthogonal reporters that can be tailored to specific experimental needs, enabling more sophisticated investigations into cellular processes.

Chemical NameCAS NumberMolecular FormulaMolecular WeightAppearanceStorage
4-Pentynyl Methanethiosulfonate1076199-31-9C6H10O2S2178.27Clear Colourless Liquid2-8°C Refrigerator

Expanding the Scope of Bioorthogonal Reactions for Complex Biological Systems and In Situ Applications

A significant frontier in chemical biology is the application of bioorthogonal chemistry to study biological processes in their native context. cas.org This includes the in situ generation of therapeutic agents and imaging probes within specific cellular compartments. nih.gov The ability of PMTS to participate in bioorthogonal "click" reactions makes it a prime candidate for these advanced applications. sciopen.com Future research will likely focus on utilizing PMTS and its derivatives to label and track biomolecules in whole organisms, providing unprecedented insights into dynamic processes like intercellular communication and tissue homeostasis. sciopen.comreading.ac.uk

Dissociative bioorthogonal reactions, which allow for the release of a molecule or the cleavage of a linker, are also a growing area of interest. nih.gov These reactions have broad potential in applications such as controlling the activity of biomacromolecules and in drug delivery systems. nih.gov The development of PMTS-based systems that can be triggered to release a payload in response to a specific biological cue represents a promising avenue for targeted therapies and diagnostics.

Integration with Multi-Omics and High-Throughput Screening Platforms for Proteomic Discovery

The integration of chemical probes like PMTS with powerful analytical techniques such as mass spectrometry-based proteomics is revolutionizing our ability to study the proteome on a large scale. nih.govelifesciences.org High-throughput screening platforms, which allow for the rapid testing of thousands of small molecules, can be combined with PMTS-based labeling to identify novel protein-drug interactions and to characterize the cellular targets of bioactive compounds. nih.gov

The future will see a deeper integration of PMTS-based chemical proteomics with other "omics" disciplines, such as genomics, transcriptomics, and metabolomics. nih.govnih.gov This multi-omics approach provides a more holistic view of cellular function and dysfunction, enabling researchers to unravel complex biological networks and to identify new biomarkers for disease. nih.govnih.gov By combining data from different molecular levels, scientists can gain a more comprehensive understanding of how genetic information is translated into functional outcomes. youtube.com

Applications in Synthetic Biology and De Novo Protein Design for Tailored Functionality

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govmdpi.comfrontiersin.org PMTS and other bioorthogonal tools are becoming increasingly important in this field, enabling the precise modification and control of engineered proteins and cellular pathways. nih.gov For instance, PMTS can be used to incorporate non-natural amino acids into proteins, thereby expanding their chemical and functional diversity.

A particularly exciting application is in the field of de novo protein design, which seeks to create entirely new proteins with tailored functions. csic.esnih.gov Computational methods are used to design protein structures, and PMTS can be used to experimentally validate these designs and to introduce specific functionalities. nih.govarxiv.orgembopress.org This approach has the potential to generate novel enzymes for industrial catalysis, therapeutic proteins with enhanced stability and efficacy, and new biomaterials with unique properties. The ability to precisely modify these designed proteins using bioorthogonal chemistry will be crucial for realizing their full potential. csic.esnih.gov

Q & A

Q. What are the optimal reaction conditions for conjugating 4-Pentynyl Methanethiosulfonate to cysteine residues in proteins?

Methodological Answer:

  • pH and Buffer: Use neutral to slightly alkaline conditions (pH 7.0–8.5) to enhance thiolate ion reactivity. Phosphate or Tris buffers are ideal. Avoid amine-containing buffers (e.g., glycine) to prevent side reactions.
  • Reducing Agents: Pre-treat proteins with DTT (1–5 mM) to reduce disulfide bonds, followed by desalting (e.g., PD-10 columns) to remove excess DTT, which can compete with cysteine residues.
  • Reagent Concentration: A 5- to 10-fold molar excess of this compound over protein thiols ensures efficient conjugation. Incubate at 4°C for 2–4 hours to minimize protein denaturation.
  • Validation: Confirm conjugation via SDS-PAGE with mobility shift assays or mass spectrometry .

Q. How can researchers ensure the specificity of this compound in thiol-based bioconjugation?

Methodological Answer:

  • Cysteine Engineering: Introduce single cysteine residues via site-directed mutagenesis to control labeling sites.
  • Thiol Blocking: Use non-reactive thiol protectors (e.g., iodoacetamide) to block endogenous cysteines before conjugation.
  • Competitive Assays: Perform control experiments with thiol-blocking agents (e.g., N-ethylmaleimide) to verify specificity.
  • Kinetic Monitoring: Track reaction progress using Ellman’s assay to quantify free thiols over time .

Q. What methodologies are recommended for quantifying conjugation efficiency of this compound in protein modification?

Methodological Answer:

  • Fluorescent Labeling: Attach fluorophores (e.g., Texas Red derivatives) to the methanethiosulfonate group and measure fluorescence intensity post-conjugation.
  • Mass Spectrometry: Use LC-MS/MS to identify modified peptides and calculate labeling efficiency.
  • UV-Vis Spectroscopy: Quantify unreacted reagent by measuring absorbance at 280 nm (if aromatic groups are present) .

Advanced Research Questions

Q. How can site-directed spin labeling with this compound derivatives be optimized for EPR spectroscopy studies?

Methodological Answer:

  • Spin-Label Design: Use derivatives like [(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSSL)] for site-specific labeling.
  • Mutagenesis: Engineer solvent-accessible cysteine residues in target proteins (e.g., ion channels or transporters) to avoid steric hindrance.
  • Redox Control: Maintain anaerobic conditions to prevent disulfide bond formation during labeling.
  • EPR Parameters: Employ pulsed dipolar spectroscopy (PDS) to measure distances (10–60 Å) between spin labels .

Q. What experimental strategies resolve discrepancies in crosslinking efficiency observed with this compound under varying redox conditions?

Methodological Answer:

  • Redox Buffers: Use glutathione-based systems (e.g., GSH/GSSG ratios) to mimic intracellular redox environments and assess reagent stability.
  • Competitive Inhibitors: Co-incubate with free thiols (e.g., β-mercaptoethanol) to determine nonspecific binding.
  • Structural Analysis: Perform X-ray crystallography or cryo-EM to identify steric or electrostatic barriers at target sites.
  • Data Normalization: Express crosslinking efficiency relative to cysteine accessibility scores from computational tools (e.g., Rosetta) .

Q. How do molecular dynamics (MD) simulations inform the design of experiments using this compound in membrane systems?

Methodological Answer:

  • Lipid Bilayer Models: Simulate interactions with phospholipid membranes (e.g., DPPC bilayers) to predict partitioning behavior and diffusion coefficients.
  • Force Field Parameters: Use CHARMM or AMBER force fields optimized for sulfonate and alkyne groups.
  • Reactivity Insights: Analyze MD trajectories to identify transient cysteine conformations accessible for conjugation.
  • Validation: Compare simulation results with experimental data (e.g., fluorescence quenching in liposomes) .

Q. How can researchers address challenges in tracking biomolecules labeled with this compound in live-cell imaging?

Methodological Answer:

  • Click Chemistry Compatibility: Post-label with azide-functionalized fluorophores via CuAAC or SPAAC reactions for live-cell compatibility.
  • Cytotoxicity Mitigation: Use low reagent concentrations (≤10 µM) and short incubation times (<30 min).
  • Imaging Controls: Include cells treated with thiol-blocking agents (e.g., MMTS) to distinguish specific vs. nonspecific signals .

Q. What are the critical considerations for using this compound in redox-sensitive protein studies?

Methodological Answer:

  • Redox Buffering: Maintain precise control of intracellular glutathione levels using diamide or H2O2 treatments.
  • Reversibility Tests: Assess disulfide bond reformation using reducing agents (e.g., TCEP) post-conjugation.
  • Functional Assays: Corrogate labeling with enzymatic activity assays (e.g., luciferase-based reporters) to ensure protein function is preserved .

Q. How does the structural variation of methanethiosulfonate derivatives impact their reactivity in bioconjugation?

Methodological Answer:

Derivative Key Feature Application
MTSEA Short ethylammonium spacerMembrane permeability studies
MTSL Spin-label compatibleEPR spectroscopy
Texas Red-MTS Fluorescent tagLive-cell imaging
N-Succinimidyl-MTS Amine-reactiveHeterobifunctional crosslinking
Optimal derivatives are selected based on spacer length, solubility, and downstream detection needs .

Q. What analytical techniques are most effective for resolving conflicting data on this compound-protein adduct stability?

Methodological Answer:

  • Hydrogen-Deuterium Exchange (HDX): Map conformational changes in labeled proteins to identify destabilized regions.
  • Differential Scanning Calorimetry (DSC): Measure thermal denaturation profiles to compare labeled vs. unlabeled proteins.
  • Protease Sensitivity Assays: Use trypsin digestion to assess adduct protection from enzymatic cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.